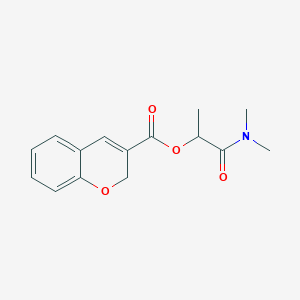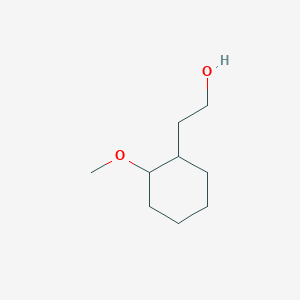
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide is a synthetic organic compound that features an imidazole ring, a decyl chain, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide typically involves multiple steps:
Formation of 4-(1H-Imidazol-1-yl)phenol: This intermediate can be synthesized by reacting imidazole with 4-hydroxybenzaldehyde under basic conditions.
Attachment of the Decyl Chain: The next step involves the alkylation of 4-(1H-Imidazol-1-yl)phenol with 1-bromodecane in the presence of a base such as potassium carbonate.
Formation of the Benzamide Group: Finally, the resulting compound is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares the imidazole and phenyl groups but lacks the decyl chain and benzamide group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains the imidazole and phenyl groups with an ethanone substituent instead of the decyl chain and benzamide group.
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide is unique due to its combination of an imidazole ring, a long decyl chain, and a benzamide group. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
88138-14-1 |
|---|---|
Molecular Formula |
C26H33N3O2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[4-(10-imidazol-1-yldecoxy)phenyl]benzamide |
InChI |
InChI=1S/C26H33N3O2/c30-26(23-12-8-7-9-13-23)28-24-14-16-25(17-15-24)31-21-11-6-4-2-1-3-5-10-19-29-20-18-27-22-29/h7-9,12-18,20,22H,1-6,10-11,19,21H2,(H,28,30) |
InChI Key |
DDIKNJIRILCCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)







